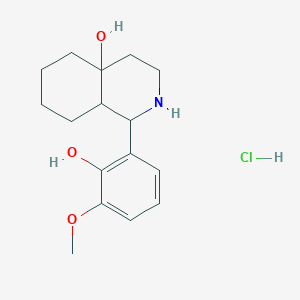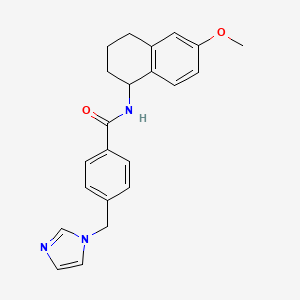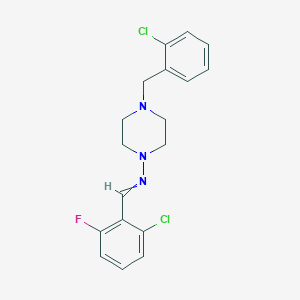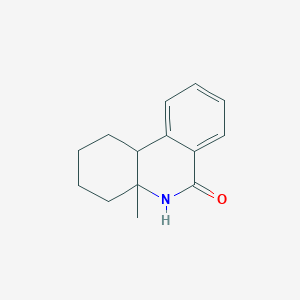
1-(2-hydroxy-3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as octahydroisoquinolinol (OHI), is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. OHI has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of OHI is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. OHI has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defenses. OHI has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
OHI has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that OHI inhibits the activity of enzymes involved in the production of reactive oxygen species, suggesting that it may have antioxidant properties. OHI has also been found to modulate the expression of genes involved in cellular stress responses and inflammation.
実験室実験の利点と制限
One advantage of using OHI in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using OHI in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several potential future directions for research on OHI. One area of research could focus on the development of OHI-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research could focus on the elucidation of the mechanism of action of OHI, which could lead to the development of more targeted and effective treatments. Additionally, research could be conducted to investigate the potential use of OHI in combination with other compounds for enhanced therapeutic effects.
合成法
The synthesis of OHI involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of OHI. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of OHI for research purposes.
科学的研究の応用
OHI has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of OHI. In vitro studies have shown that OHI inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research has focused on the anti-cancer properties of OHI. In vitro studies have shown that OHI inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. OHI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-20-13-7-4-5-11(15(13)18)14-12-6-2-3-8-16(12,19)9-10-17-14;/h4-5,7,12,14,17-19H,2-3,6,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPMOMCHPOQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2C3CCCCC3(CCN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)


![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)



![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)